6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid
Overview
Description
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid is a useful research compound. Its molecular formula is C11H5F4NO2 and its molecular weight is 259.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have explored the synthesis and potential anticancer activities of quinoline derivatives, including those related to 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid. A study by Bhatt, Agrawal, and Patel (2015) detailed the microwave irradiation synthesis of amino substituted quinoline-4-carboxylic acid derivatives. These compounds demonstrated significant anticancer activity in various carcinoma cell lines, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Antimicrobial Activity
Makki, Bakhotmah, and Abdel-Rahman (2012) conducted a study on fluorine-bearing quinoline-4-carboxylic acids, including compounds related to this compound. They observed that these compounds exhibited significant activity against Aspergillus fungi as amylolytic agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Electrochemical Properties
Srinivasu, Kumar, Ramachandraiah, and Reddy (1999) reported on the electrochemical properties of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its synthetic precursors, which are structurally related to this compound. They developed an electroanalytical method for the quantitative analysis of these compounds, demonstrating their significance in electrochemical studies (Srinivasu et al., 1999).
Phototoxic Evaluation
Murugesan et al. (2008) investigated novel 6-fluoro/nitro-4-oxo-7-sub-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids for their antimycobacterial and phototoxic properties. These compounds showed promise in vitro and in vivo against various strains of Mycobacterium tuberculosis. This suggests the potential of fluorinated quinoline derivatives, including this compound, as antimycobacterial agents (Murugesan et al., 2008).
Antibacterial Activity
Kumar et al. (2014) synthesized a series of 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones, which are structurally related to this compound. These compounds exhibited antibacterial activity against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents (Kumar et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(16-8)10(17)18/h1-4H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPAXWWGJVHXFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448509 | |
Record name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596845-42-0 | |
Record name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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